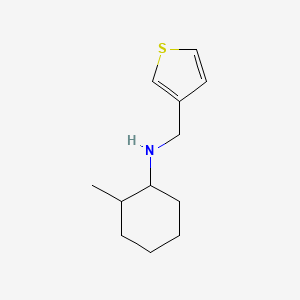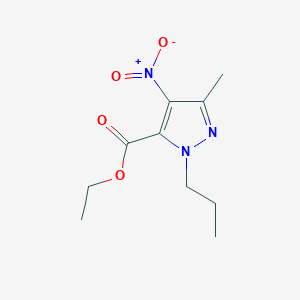
Pentan-2-ol, triester with boric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentanol, triester with boric acid (H3BO3) is an organic compound formed by the esterification of 2-pentanol with boric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-pentanol, triester with boric acid involves the reaction of 2-pentanol with boric acid under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the esterification process. The general reaction can be represented as follows:
[ \text{3 C}5\text{H}{12}\text{O} + \text{H}_3\text{BO}_3 \rightarrow \text{C}_9\text{H}_9\text{BO}_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of 2-pentanol, triester with boric acid is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentanol, triester with boric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boric acid and other oxidation products.
Reduction: Reduction reactions can convert the ester back to 2-pentanol and boric acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts like sulfuric acid or other strong acids.
Major Products Formed
Oxidation: Boric acid and various oxidation products.
Reduction: 2-Pentanol and boric acid.
Substitution: New esters or other substituted products depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pentanol, triester with boric acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biological assays and as a preservative.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-pentanol, triester with boric acid involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release boric acid, which can then interact with biological molecules. Boric acid is known to exhibit antibacterial and antifungal properties, making the compound useful in medical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propyn-1-ol, triester with boric acid (H3BO3)
- 2-Pentanol, 4-methyl-, triester with boric acid (H3BO3)
Uniqueness
2-Pentanol, triester with boric acid is unique due to its specific esterification with 2-pentanol, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may offer different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
40589-08-0 |
|---|---|
Molekularformel |
C15H33BO3 |
Molekulargewicht |
272.2 g/mol |
IUPAC-Name |
tripentan-2-yl borate |
InChI |
InChI=1S/C15H33BO3/c1-7-10-13(4)17-16(18-14(5)11-8-2)19-15(6)12-9-3/h13-15H,7-12H2,1-6H3 |
InChI-Schlüssel |
GDTULZWIULVWTC-UHFFFAOYSA-N |
Kanonische SMILES |
B(OC(C)CCC)(OC(C)CCC)OC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[4-(1,2,3,6-Tetrahydropyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B12107376.png)

![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)


![Gal beta(1-3)[GlcNAc beta(1-6)]GalNAc](/img/structure/B12107404.png)




![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)
![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

